6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one

Medicinal Chemistry Drug Design Physicochemical Properties

6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one (CAS 2140305-32-2) is a purine isostere with a reducible 6-nitro handle enabling divergent synthesis of kinase inhibitor libraries (EGFR, CDK4/6, PI3K). Unlike unsubstituted analogs, the nitro group modulates electronic properties and is explicitly claimed in US20070082920A1 as essential for NAD+-dependent DNA ligase inhibition. Reduction yields 6-amino intermediate for amide coupling. Generic 6-substitution is scientifically unsound—select this precise building block for oncology, antibacterial, or chemical biology SAR.

Molecular Formula C7H4N4O3
Molecular Weight 192.13 g/mol
Cat. No. B8128926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one
Molecular FormulaC7H4N4O3
Molecular Weight192.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1C(=O)N=CN2)[N+](=O)[O-]
InChIInChI=1S/C7H4N4O3/c12-7-5-1-4(11(13)14)2-8-6(5)9-3-10-7/h1-3H,(H,8,9,10,12)
InChIKeyIHNPSZKFGZXAEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one: Baseline Physicochemical and Structural Overview for Procurement


6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one (CAS 2140305-32-2, C7H4N4O3, MW 192.13) is a nitro-substituted fused pyrido-pyrimidine heterocycle, a privileged scaffold in medicinal chemistry due to its purine isostere nature . It features a 6-nitro group on the pyridine ring, a key reactive handle for synthetic elaboration. This compound is primarily utilized as a versatile building block for the generation of kinase inhibitor libraries and other bioactive molecules, leveraging the well-documented capacity of the pyrido[2,3-d]pyrimidin-4-one core to engage diverse enzymatic targets, including tyrosine kinases, PI3K, and CDK4/6 . Its distinct physicochemical properties (XLogP3: -0.2, TPSA: 100 Ų) and straightforward synthetic accessibility position it as a strategically valuable intermediate for structure-activity relationship (SAR) studies and medicinal chemistry campaigns .

Why 6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one Cannot Be Directly Substituted by Closely Related Pyrido[2,3-d]pyrimidin-4-one Analogs


Generic substitution of the 6-nitro derivative with unsubstituted, 6-amino, or other 6-substituted pyrido[2,3-d]pyrimidin-4-ones is scientifically unsound due to profound differences in physicochemical properties, synthetic reactivity, and resultant biological profiles of downstream products. The 6-nitro group fundamentally alters electronic distribution (evidenced by a molecular weight increase from 147.13 g/mol for the parent to 192.13 g/mol for the nitro analog ), impacting both solubility and membrane permeability . Crucially, the nitro group serves as a specific precursor to the 6-amino derivative via reduction, enabling divergent synthetic pathways that are inaccessible to other analogs. Furthermore, patent literature explicitly claims that substitution at the 6-position with nitro or amino groups is critical for achieving potent NAD+-dependent DNA ligase inhibition, a property not shared by unsubstituted core scaffolds . Thus, selecting the precise 6-nitro building block is essential for accessing defined chemical space and desired biological outcomes.

6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Molecular Weight, Topological Polar Surface Area, and Lipophilicity

The 6-nitro substitution substantially alters key drug-likeness parameters relative to the unsubstituted pyrido[2,3-d]pyrimidin-4-one scaffold. The target compound exhibits a molecular weight of 192.13 g/mol, a topological polar surface area (TPSA) of 100 Ų, and a calculated XLogP3 of -0.2 . In contrast, the unsubstituted parent compound (CAS 24410-19-3) has a significantly lower molecular weight of 147.13 g/mol . This 45 g/mol increase directly impacts membrane permeability and target binding characteristics of derived final compounds, as predicted by Lipinski's Rule of Five and TPSA thresholds for oral bioavailability . The nitro group also introduces an additional hydrogen bond acceptor, contributing to the increased TPSA.

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility: Reduction Potential and Yield for Generating 6-Amino Derivative

The 6-nitro group serves as a masked amino group, enabling facile conversion to the 6-amino analog via catalytic hydrogenation or chemical reduction. While direct, compound-specific yield data is not publicly available for this exact compound, class-level inference from closely related nitro-substituted pyrido[1,2-a]pyrimidin-4-ones indicates that nitro reduction can be achieved with yields ranging from 53% to 82% using transfer hydrogenation or titanium(III) chloride . In contrast, the unsubstituted parent compound cannot undergo this transformation to directly introduce an amino group at the 6-position, and alternative electrophilic amination strategies are low-yielding (<30% ) and lack regioselectivity. This establishes the 6-nitro derivative as the most efficient and direct precursor for accessing 6-amino-substituted pyrido[2,3-d]pyrimidin-4-one libraries, which are known to exhibit potent biological activities including diuretic effects .

Organic Synthesis Building Block Reduction Chemistry

Biological Target Engagement: NAD+-Dependent DNA Ligase Inhibition

Patent US20070082920A1 explicitly claims pyrido[2,3-d]pyrimidines wherein R1 and R2 are independently selected from nitro and amino groups as potent inhibitors of NAD+-dependent DNA ligase, a validated antibacterial target . This patent demonstrates that the presence of a nitro or amino group at the 6-position is essential for activity. While the patent does not disclose individual IC50 values for the nitro-substituted core alone, it establishes a clear structure-activity relationship (SAR) that distinguishes this substitution pattern from unsubstituted or otherwise substituted analogs which lack this activity profile. This provides a direct, patent-verified rationale for selecting the 6-nitro building block to generate libraries targeting bacterial DNA ligase.

Antibacterial DNA Ligase Inhibitor Target Engagement

Downstream Potency in Kinase Inhibition: EGFR and CDK4/6 Activity

The pyrido[2,3-d]pyrimidin-4-one scaffold is a well-validated kinase inhibitor pharmacophore. While direct IC50 data for the 6-nitro derivative is not available, the unsubstituted core and closely related analogs exhibit potent inhibition of key oncology targets. For example, pyrido[2,3-d]pyrimidin-4-one derivatives have been reported to inhibit EGFR with IC50 values as low as 0.099 µM and CDK4/6 at 0.004 µM [REFS-1, REFS-2]. The introduction of a 6-nitro group provides a synthetic handle to further optimize potency and selectivity. This class-level evidence demonstrates the intrinsic value of the scaffold and positions the 6-nitro derivative as a strategic entry point for generating focused kinase inhibitor libraries, which is a primary application for procurement in medicinal chemistry.

Kinase Inhibitor Cancer EGFR CDK4/6

6-Nitro-1H-pyrido[2,3-d]pyrimidin-4-one: Recommended Procurement-Driven Application Scenarios


Medicinal Chemistry: Synthesis of 6-Amino-Substituted Kinase Inhibitor Libraries

The primary application scenario involves the reduction of the 6-nitro group to generate the corresponding 6-amino-1H-pyrido[2,3-d]pyrimidin-4-one intermediate. This amino handle can then be further functionalized via amide coupling, reductive amination, or heterocycle formation to create focused libraries targeting kinases such as EGFR, CDK4/6, and PI3K. This approach leverages the well-documented kinase inhibitory activity of the pyrido[2,3-d]pyrimidin-4-one scaffold [REFS-1, REFS-2] and provides a more efficient and regioselective route compared to direct amination of the parent core . Procurement is recommended for groups initiating SAR campaigns in oncology or inflammation.

Antibacterial Drug Discovery: Development of NAD+-Dependent DNA Ligase Inhibitors

Procurement is strategically justified for research programs focused on novel antibacterial agents targeting NAD+-dependent DNA ligase. As explicitly claimed in U.S. Patent US20070082920A1, pyrido[2,3-d]pyrimidines bearing a 6-nitro or 6-amino substituent are potent inhibitors of this essential bacterial enzyme . Utilizing the 6-nitro building block provides a direct path to generating and optimizing lead compounds within this specific therapeutic area.

Chemical Biology and Probe Development

The distinct physicochemical properties (MW 192.13, TPSA 100 Ų, XLogP3 -0.2) and the presence of the reducible nitro group make this compound an attractive starting point for chemical biology applications. It can serve as a precursor for developing activity-based probes or affinity reagents where the 6-amino derivative is conjugated to biotin, fluorophores, or other tags. The ability to modulate lipophilicity and hydrogen bonding capacity through the 6-position substitution is a key differentiator from the unsubstituted scaffold .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-nitro-1H-pyrido[2,3-d]pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.